molecular formula C22H21FN4O3 B12181107 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide

Cat. No.: B12181107
M. Wt: 408.4 g/mol
InChI Key: FLDRDPBWCZUHFX-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a synthetic small molecule featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group at the 1-position. This core is linked via a carbonyl-aminoethyl spacer to an indole-5-carboxamide moiety. The compound’s structure combines pharmacophoric elements commonly associated with bioactivity, including the fluorinated aromatic ring (enhancing metabolic stability and membrane permeability) and the indole scaffold (a privileged structure in drug discovery due to its interaction with diverse biological targets).

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C22H21FN4O3/c23-17-2-4-18(5-3-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-1-6-19-14(11-15)7-8-24-19/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30)

InChI Key

FLDRDPBWCZUHFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-aminoethyl-1H-indole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide Pyrrolidin-5-one + indole-5-carboxamide 4-Fluorophenyl, carboxamide at indole C5 C22H21FN4O3 408.42 Target
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole-2-carboxamide 5-Fluoroindole, benzophenone at C2 C22H15FN2O2 358.36
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidin-5-one 4-Fluorophenyl, thiadiazole-isopropyl group at C3 C16H16FN3O2S 333.38
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide Pyrrolidin-5-one + indole-4-carboxamide 4-Fluorophenyl, carboxamide at indole C4 (positional isomer) C22H21FN4O3 408.42

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Rf Value (TLC) Key ^1H-NMR Signals (δ ppm) IR Stretches (cm⁻¹) Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole) 1666.50 (C=O), 1535.34
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 233–234 0.77 12.1 (NHCO), 9.4 (H-1 indole), 8.85 (H-3 indole) 1670.35 (C=O), 1581.63
Target Compound Not reported Not reported Expected: ~12.3 (NHCO), 9.2–9.5 (indole NH), 7.0–8.0 (aromatics) ~1665 (C=O), ~1530 (N–H bend)

Key Observations :

  • The presence of a 4-fluorophenyl group in the target compound and analogs (e.g., ) introduces electron-withdrawing effects, stabilizing the amide bond and altering π-π stacking interactions.

Biological Activity

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide is a complex organic compound notable for its intricate structure, which includes an indole ring, a pyrrolidinone moiety, and a fluorophenyl group. Its molecular formula is C24H26N4O4, with a molecular weight of 434.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The unique structural aspects of this compound contribute to its interaction with various biological targets. The presence of the indole core is significant due to the wide range of bioactivities associated with indole-containing compounds, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Feature Description
Indole RingCore structure known for diverse biological activities
Pyrrolidinone MoietyEnhances interaction with biological targets
Fluorophenyl GroupMay affect pharmacokinetics and biological activity

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, flow cytometry analyses indicated that it accelerates apoptosis in MCF cell lines in a dose-dependent manner .
    • Animal studies demonstrated significant tumor growth suppression in mice treated with this compound, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The compound functions by binding to specific receptors and enzymes involved in cancer progression. Its mechanism may involve the modulation of pathways related to cell survival and proliferation, although further research is needed to elucidate these pathways fully.
  • Additional Therapeutic Potential :
    • Beyond anticancer effects, the compound may possess anti-inflammatory and antimicrobial properties due to the inherent characteristics of the indole structure. Research indicates that indole derivatives can exhibit a range of bioactivities including analgesic and antihypertensive effects .

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Indole Derivatives : A review highlighted various indole-based compounds showing anticancer activity against multiple human cancer cell lines (e.g., H460, A549). The study emphasized the importance of structural variations in enhancing biological efficacy .
  • Comparative Analysis : A comparative study involving similar compounds revealed that modifications in substituents significantly affect biological activity. For instance, derivatives with different functional groups showed varied IC50 values against cancer cells, indicating that structural optimization is crucial for enhancing therapeutic potential .

Synthesis

The synthesis of this compound involves multiple steps that ensure high purity suitable for biological testing:

  • Starting Materials : The synthesis typically begins with readily available indole derivatives and pyrrolidinone precursors.
  • Reactions : Key reactions include amide formation and carbonyl group modifications to achieve the desired structure.
  • Purification : Final products are purified using chromatographic techniques to isolate the active compound from by-products.

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